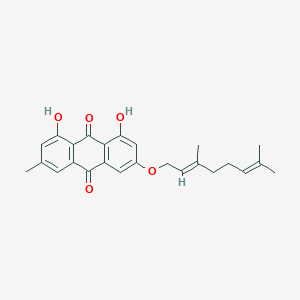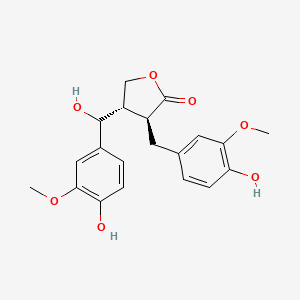
(-)-Hydroxymatairesinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Hydroxymatairesinol is a lignan compound found in various plant sources, particularly in the knotwood of Norway spruce (Picea abies) Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoliovil involves the extraction and purification from natural sources, such as Norway spruce knotwood. The process typically includes:
Extraction: The knotwood is subjected to hydrophilic extraction to obtain a mixture containing lignans.
Precipitation: The dominant lignan, 7-hydroxymatairesinol, is partially removed by precipitation.
Fractionation: The resulting mixture is fractionated using flash chromatography and preparative high-performance liquid chromatography (HPLC).
Identification: (-)-Hydroxymatairesinol is identified and isolated using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of isoliovil may involve large-scale extraction and purification processes, utilizing advanced chromatographic techniques to ensure high purity and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Hydroxymatairesinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the lignan structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the isoliovil molecule, leading to the formation of derivatives with unique properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
(-)-Hydroxymatairesinol has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other lignan derivatives.
Biology: Research focuses on the biological activities of isoliovil, including its antioxidant, anti-inflammatory, and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the prevention and treatment of diseases such as cancer and cardiovascular disorders.
Industry: The compound is explored for its use in the development of natural antioxidants, preservatives, and other industrial applications.
Mecanismo De Acción
The mechanism of action of isoliovil involves its interaction with various molecular targets and pathways. (-)-Hydroxymatairesinol exerts its effects through:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-inflammatory Effects: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Anticancer Activity: this compound induces apoptosis in cancer cells and inhibits tumor growth by targeting specific signaling pathways.
Comparación Con Compuestos Similares
(-)-Hydroxymatairesinol is compared with other lignans, such as:
Hydroxymatairesinol: Predominant lignan in Norway spruce knotwood, known for its antioxidant properties.
Secoisolariciresinol: Found in flaxseeds, known for its estrogenic activity.
Lariciresinol: Present in various plant sources, studied for its potential health benefits.
Uniqueness of this compound
This compound is unique due to its specific structure and biological activities
Conclusion
This compound is a lignan compound with significant potential in various scientific and industrial applications. Its unique chemical properties, biological activities, and potential health benefits make it an important subject of study in the fields of chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
(3S,4S)-4-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHWOLNMBQSCLJ-PFCANICASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2[C@@H](COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20268-71-7 |
Source


|
| Record name | Isoliovil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
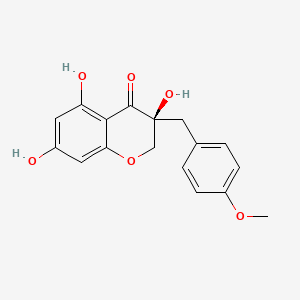

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)
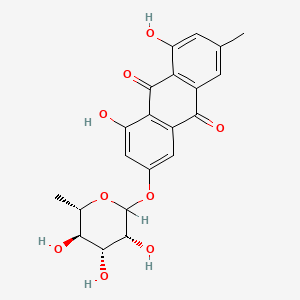
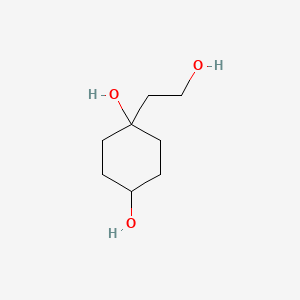
![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)
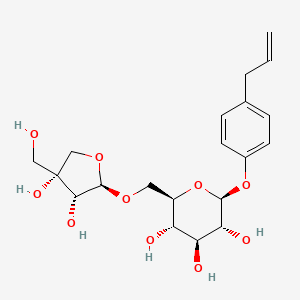
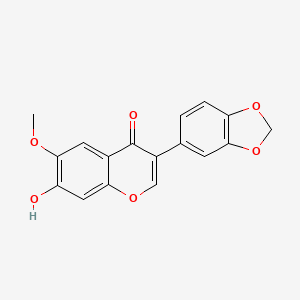
![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)
![5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B600419.png)
